1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide
Description
1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a 3-bromo-4-fluorobenzoyl group and a carboxamide group
Properties
IUPAC Name |
1-(3-bromo-4-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O2/c14-10-7-9(1-2-11(10)15)13(19)17-5-3-8(4-6-17)12(16)18/h1-2,7-8H,3-6H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAAODVLTZSRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of 3-bromo-4-fluorobenzoic acid: This can be achieved through the bromination and fluorination of benzoic acid.
Coupling with piperidine: The 3-bromo-4-fluorobenzoic acid is then coupled with piperidine under appropriate conditions to form 1-(3-Bromo-4-fluorobenzoyl)piperidine.
Introduction of the carboxamide group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the benzoyl group can be substituted with other functional groups.
Reduction reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Oxidation reactions: The piperidine ring can be oxidized to form piperidinones.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution reactions: Products include derivatives with different substituents on the benzoyl group.
Reduction reactions: Products include alcohol derivatives of the original compound.
Oxidation reactions: Products include piperidinone derivatives.
Scientific Research Applications
1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide is not well-documented. similar compounds have been shown to interact with specific enzymes or receptors, potentially inhibiting their activity. The molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-fluorobenzoyl)piperidine-4-carboxamide
- 1-(3-Bromo-4-chlorobenzoyl)piperidine-4-carboxamide
- 1-(3-Bromo-4-methylbenzoyl)piperidine-4-carboxamide
Uniqueness
1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide is unique due to the presence of both bromine and fluorine atoms on the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
